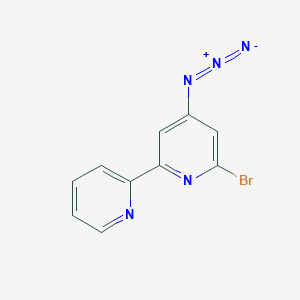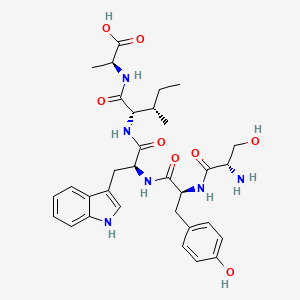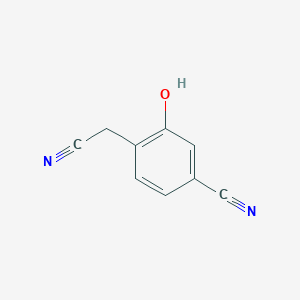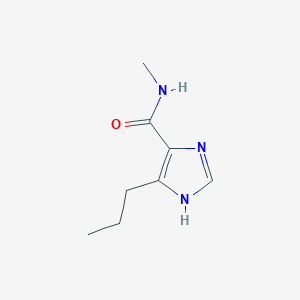
4-Azido-6-bromo-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-6-bromo-2,2’-bipyridine is a bipyridine derivative characterized by the presence of azido and bromo functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by the reaction with sodium azide to introduce the azido group .
Industrial Production Methods
While specific industrial production methods for 4-Azido-6-bromo-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-6-bromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and bromo groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The bipyridine core can engage in coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, bromine, or N-bromosuccinimide (NBS) are commonly used reagents.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
4-Azido-6-bromo-2,2’-bipyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Azido-6-bromo-2,2’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the azido group, making it less versatile in bioconjugation applications.
4-Bromo-2,2’-bipyridine: Similar structure but without the azido group, limiting its reactivity in certain chemical reactions.
2,2’-Bipyridine: The parent compound without any substituents, used widely as a ligand in coordination chemistry.
Uniqueness
4-Azido-6-bromo-2,2’-bipyridine is unique due to the presence of both azido and bromo groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for applications requiring specific functional group transformations .
Eigenschaften
CAS-Nummer |
265998-66-1 |
|---|---|
Molekularformel |
C10H6BrN5 |
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
4-azido-2-bromo-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6BrN5/c11-10-6-7(15-16-12)5-9(14-10)8-3-1-2-4-13-8/h1-6H |
InChI-Schlüssel |
WGXUQEFZBOSKDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)N=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)



![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)

![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)


